molecular formula C9H13ClN2 B13688488 3,5-Dimethylbenzamidine Hydrochloride

3,5-Dimethylbenzamidine Hydrochloride

Cat. No.: B13688488
M. Wt: 184.66 g/mol
InChI Key: RZUDKJGNNNOUGJ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzamidine Hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is a derivative of benzamidine, characterized by the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylbenzamidine Hydrochloride typically involves the reaction of 3,5-dimethylbenzonitrile with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 3,5-dimethylbenzamidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of 3,5-dimethylbenzonitrile in the presence of ammonia, followed by acidification to obtain the hydrochloride salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzamidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamidines depending on the reagents used.

Scientific Research Applications

3,5-Dimethylbenzamidine Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, lacking the methyl groups at the 3 and 5 positions.

    4-Methylbenzamidine: A similar compound with a single methyl group at the 4 position.

    2,6-Dimethylbenzamidine: Another derivative with methyl groups at the 2 and 6 positions.

Uniqueness

3,5-Dimethylbenzamidine Hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other benzamidine derivatives.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3,5-dimethylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-6-3-7(2)5-8(4-6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H

InChI Key

RZUDKJGNNNOUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=N)N)C.Cl

Origin of Product

United States

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